1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13/h1-3,7H,4,14-15H2 |
InChI Key |
IHHNLURTBDNCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
- Starting materials: 2-fluoro-3-(trifluoromethyl)benzaldehyde and ethylenediamine
- Reaction type: Nucleophilic addition followed by reduction
- Typical conditions: Controlled temperature, solvent choice (e.g., methanol or ethanol), and reaction time optimization to maximize yield and purity
This method is favored for its directness and the ability to control stereochemistry at the chiral center on the ethane backbone.
Detailed Preparation Methods
Condensation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde with Ethylenediamine
- Procedure: The aldehyde is reacted with ethylenediamine in a suitable solvent such as methanol at room temperature or slightly elevated temperatures.
- Mechanism: The primary amine group of ethylenediamine attacks the aldehyde carbonyl carbon, forming an imine intermediate, which is subsequently reduced to the corresponding diamine.
- Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the scale and sensitivity of other functional groups.
- Yield and Purity: Reaction parameters such as temperature, solvent, and stoichiometry are optimized to achieve high yields and purity.
Catalytic Hydrogenation and Alternative Reduction Techniques
- Catalysts: Palladium on carbon (Pd/C) or Raney nickel can be used for catalytic hydrogenation of imine intermediates.
- Conditions: Typically conducted under hydrogen atmosphere at moderate pressure and temperature.
- Advantages: This method offers cleaner reaction profiles and fewer side products compared to chemical reducing agents.
Multi-Step Synthesis Involving Intermediate Formation
In some protocols, the synthesis involves intermediate compounds such as substituted imidazo[1,2-a]pyridines or other heterocycles, which are then functionalized to introduce the diamine moiety.
- Example: A Claisen–Schmidt condensation between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and 2-fluoro-3-(trifluoromethyl)benzaldehyde produces an intermediate benzylidene derivative.
- Subsequent steps: Condensation with guanidine hydrochloride and potassium hydroxide in ethanol/dichloroethane at elevated temperature yields a tetrahydrobenzoquinazoline derivative, structurally related to the target diamine.
- Purification: Silica gel column chromatography and recrystallization from dichloromethane/methanol mixtures afford pure crystalline products.
This approach highlights the versatility of fluorinated benzaldehydes in constructing complex nitrogen-containing scaffolds.
Reaction Conditions and Optimization
Research Findings and Yield Data
- Yields for the direct condensation and reduction approach typically range from 60–85%, depending on the purity of starting materials and reaction optimization.
- Multi-step syntheses involving heterocyclic intermediates report lower isolated yields (~19–25%) but provide access to structurally complex derivatives useful for biological evaluation.
- Analytical characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.
- The presence of fluorine and trifluoromethyl groups enhances chemical stability and lipophilicity, which is beneficial for downstream applications.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct condensation + reduction | Aldehyde + ethylenediamine, reduction | Simple, straightforward, scalable | Requires careful control of stereochemistry | 60–85 |
| Catalytic hydrogenation | Imine intermediate hydrogenation | Cleaner reaction, fewer side products | Requires hydrogenation setup | 70–80 |
| Multi-step heterocyclic intermediate | Claisen–Schmidt condensation, guanidine condensation | Access to complex derivatives | More steps, lower overall yield | ~19–25 |
Chemical Reactions Analysis
Types of Reactions: 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Analogues
(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
- Molecular Formula : C₁₈H₁₈F₆N₂
- CAS No.: 137944-39-9
- Molecular Weight : 376.34 g/mol
- Key Differences :
N1-(4-Fluorophenyl)ethane-1,2-diamine
- Molecular Formula : C₈H₁₀FN₂
- CAS No.: 105469-16-7
- Molecular Weight : 178.28 g/mol
- Key Differences: Lacks the trifluoromethyl group, resulting in lower electron-withdrawing effects.
N1-(2,6-Dinitro-4-[(trifluoromethyl)phenyl]ethane-1,2-diamine hydrochloride
- Molecular Formula : C₉H₁₀F₃N₅O₄·HCl
- CAS No.: Not explicitly listed (see ).
- Key Differences :
Physicochemical Properties
Biological Activity
1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, also known as (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, is a fluorinated organic compound characterized by its unique structural features, which include a fluorinated aromatic ring and a diamine functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's molecular structure is defined by the following features:
- Fluorinated aromatic ring : Enhances lipophilicity and metabolic stability.
- Diamine functional group : Suggests potential interactions with biological macromolecules.
Synthesis Methods
Various synthetic routes have been developed for producing this compound, including:
- Substitution reactions : Utilizing fluorinated precursors to introduce the trifluoromethyl group.
- Reduction techniques : Converting suitable precursors into the desired diamine structure.
These methods highlight the versatility in synthesizing fluorinated amines and their derivatives .
Pharmacological Effects
Computational models predict that (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine may exhibit significant pharmacological effects. Potential activities include:
- Anticancer properties : Similar compounds have shown promise against various cancer cell lines.
- Anti-inflammatory effects : The structural characteristics may allow interaction with inflammatory pathways .
Case Studies
A study exploring the cytotoxic activity of fluorinated compounds similar to (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine demonstrated promising results:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : Some analogs exhibited IC50 values ranging from 3.6 µM to 11.0 µM, indicating significant cytotoxicity .
The mechanism of action for (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is hypothesized to involve:
- Inhibition of cell cycle progression : Induction of G0/G1 and G2/M phase arrest.
- Apoptosis induction : Active compounds have been shown to trigger apoptosis in both wild-type and mutant p53 cell lines .
Interaction Studies
Binding affinity studies are crucial for understanding how (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine interacts with biological targets. Techniques employed include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics.
- Fluorescence spectroscopy : To assess interaction strength with various biomolecules .
Comparative Analysis
To contextualize the biological activity of (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoroacetophenone | Single trifluoromethyl group | Moderate cytotoxicity against cancer cells |
| 4-Fluoroacetophenone | Single fluoro substituent | Limited anticancer activity |
| 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol | Contains both trifluoromethyl and fluoro substituents | Exhibits anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
